8-Bromochroman-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

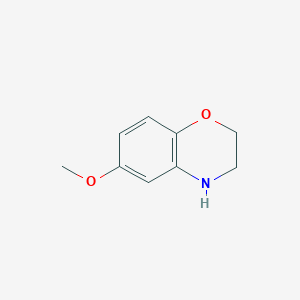

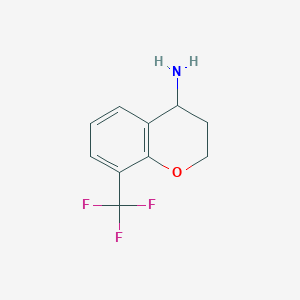

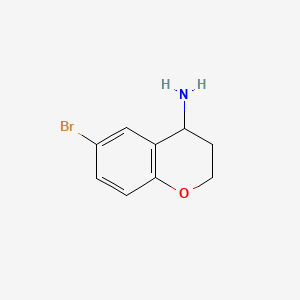

8-Bromochroman-4-amine, also known as 4-Amino-8-bromo-7-hydroxychromane, is a heterocyclic aromatic amine. It has a CAS Number of 886762-91-0 and a molecular weight of 228.09 . The IUPAC name for this compound is 8-bromo-3,4-dihydro-2H-chromen-4-ylamine .

Molecular Structure Analysis

The InChI code for 8-Bromochroman-4-amine is 1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 . It contains a total of 23 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aliphatic), and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

8-Bromochroman-4-amine is a solid at room temperature . It should be stored in a refrigerator .

科学的研究の応用

Synthesis of Heteroaromatic Compounds

A study by Baldwin, Fryer, and Pritchard (2001) describes the synthesis of novel heteroaromatic acromelic acid analogues from (-)-alpha-kainic acid, utilizing a process that includes bromination and cyclization reactions. These compounds demonstrated strong binding to the kainate receptor, indicating potential applications in neuroscience research and drug development (Baldwin, Fryer, & Pritchard, 2001).

Advances in Amination Techniques

Fleming, Ashton, and Pfeffer (2014) reported on the successful amination of 4-bromo-1,8-naphthalimides using a palladium-mediated approach, highlighting the efficiency of this method for synthesizing highly fluorescent 4-aminonaphthalimides. This work demonstrates the versatility of palladium catalysis in creating complex organic molecules, potentially useful for the development of new fluorescent probes (Fleming, Ashton, & Pfeffer, 2014).

Graphene-Based Catalysis

Nasrollahzadeh et al. (2020) explored the use of graphene-based catalysts in the reduction of nitro compounds to amines. Their review highlights the environmental and catalytic advantages of graphene derivatives in synthesizing amines, suggesting significant implications for green chemistry and sustainable manufacturing practices (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Cis-Selective Synthesis

Ohno et al. (2002) described a base-mediated intramolecular amination of bromoallenes to achieve highly cis-selective synthesis of 2-ethynylaziridines. This research provides insight into the stereoselective synthesis of aziridines, a valuable class of compounds in organic synthesis and pharmaceutical chemistry (Ohno, Ando, Hamaguchi, Takeoka, & Tanaka, 2002).

Biobased Amines for Polymer Synthesis

Froidevaux, Negrell, Caillol, Pascault, and Boutevin (2016) reviewed the synthesis of biobased amines from various sources, including carbohydrates, terpenes, and oleochemicals. Their comprehensive review discusses the application of these amines in creating biobased polymers, underscoring the importance of sustainable materials in the chemical industry (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Safety And Hazards

The safety information for 8-Bromochroman-4-amine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

特性

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFUBLNCTFQBSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262944 |

Source

|

| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromochroman-4-amine | |

CAS RN |

886762-91-0 |

Source

|

| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)